2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-fluorophenyl group. A thioether linker connects the oxadiazole to an acetamide moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group at the nitrogen atom. The 2-fluorophenyl substituent may influence steric and electronic effects, and the 4-(trifluoromethoxy)phenyl group contributes to enhanced membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3S/c18-13-4-2-1-3-12(13)15-23-24-16(26-15)28-9-14(25)22-10-5-7-11(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKTSYVIZKJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS Number: 393794-54-2) is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.45 g/mol. The structure features a thioether linkage and two aromatic rings substituted with fluorine and trifluoromethoxy groups, contributing to its unique properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising antiproliferative effects against various cancer cell lines. In vitro tests indicated that these compounds can inhibit cell growth in human cervical carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells. The effectiveness is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HeLa | 41 ± 3 | Parent Compound |
| CEM | 9.6 ± 0.7 | Modified Compound with Triazole |
The introduction of different substituents on the oxadiazole ring has been shown to enhance biological activity significantly. For example, a derivative with a triazole ring improved activity in endothelial cells compared to its parent compound .
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored. In one study, compounds were tested against various bacterial strains including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain derivatives exhibited lower EC50 values compared to traditional antibacterial agents.
| Bacterial Strain | EC50 (μM) | Comparison Compound |
|---|---|---|
| Xoo | 156.7 | Bismerthiazol (230.5) |
| Xac | 194.9 | Thiodiazole Copper (607.5) |
These findings suggest that modifications on the phenyl or oxadiazole moieties can lead to enhanced antibacterial efficacy .
The mechanisms by which these compounds exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For instance, the thioether group may play a critical role in binding interactions that disrupt cellular processes essential for cancer cell survival or bacterial viability.
Case Studies and Research Findings
- Anticancer Studies : A series of synthesized oxadiazole derivatives were evaluated for their anticancer potential in vitro, showing that structural modifications can lead to improved potency against various cancer cell lines .
- Antibacterial Evaluation : Compounds were assessed for their ability to inhibit bacterial growth, revealing promising results against Xanthomonas species, with some derivatives outperforming established antibacterial agents .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity has been extensively studied, indicating that specific substitutions can significantly enhance the therapeutic potential of oxadiazole derivatives .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Compounds containing oxadiazole rings have shown promise in anticancer research. The ability to inhibit specific cancer cell lines through apoptosis induction or cell cycle arrest is a key area of investigation. Studies suggest that derivatives of oxadiazoles can modulate pathways involved in tumor growth and metastasis.
-
Antimicrobial Properties
- The thioether linkage in this compound may enhance its interaction with microbial enzymes or receptors, leading to antimicrobial activity. Research indicates that oxadiazole derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
-
Neuroprotective Effects
- Preliminary studies on related compounds suggest potential neuroprotective effects against neurodegenerative diseases. The modulation of ion channels and neurotransmitter systems could be explored further with this compound to assess its efficacy in treating conditions like Alzheimer's or Parkinson's disease.
-
P-Glycoprotein Inhibition
- Research indicates that oxadiazole derivatives can act as P-glycoprotein inhibitors, enhancing the bioavailability of co-administered drugs by preventing their efflux from cells. This application is crucial in overcoming multidrug resistance in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Anticancer | Various oxadiazoles | Induction of apoptosis in cancer cell lines |
| Antimicrobial | Oxadiazole derivatives | Significant inhibition against bacterial strains |
| Neuroprotective | Related compounds | Potential modulation of neurotransmitter systems |
| P-Glycoprotein Inhibition | Oxadiazole-based compounds | Enhanced drug bioavailability observed |
Notable Research Insights
- A study published in Chemical & Pharmaceutical Bulletin highlighted the synthesis of various oxadiazole derivatives and their biological evaluation, showing promising anticancer activity linked to their structural features .
- Investigations into the mechanism of action for similar compounds indicated that the oxadiazole ring plays a crucial role in interacting with biological targets, which could be further explored using the compound .
- The structural characteristics of the trifluoromethoxy group have been associated with increased metabolic stability and improved pharmacokinetic profiles, which are essential for drug development .
Comparison with Similar Compounds
Oxadiazole Derivatives with Aryl Substituents
- N-(4-Chlorophenyl)-2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)Acetamide (4d, ) Structural Difference: Replaces the 2-fluorophenyl group with a phthalazinone moiety. Synthesis: Conventional reflux in dioxane, yielding a melting point of 206–208°C .
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-Fluorophenyl)Acetamide (5d, )
Thiadiazole and Triazole Analogs
- 2-(4-Chlorophenoxy)-N-(5-{[4-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)Acetamide () Structural Difference: Replaces oxadiazole with thiadiazole and introduces a chlorophenoxy group. Activity: Thiadiazole analogs often exhibit enhanced metabolic stability but reduced aromatic π-stacking compared to oxadiazoles .
N-(4-Chlorophenyl)-2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)Acetamide (14a, )
Linker and Acetamide Modifications
- Thioether vs. Sulfonyl Linkers : Thioethers (as in the target compound) are more metabolically labile than sulfonyl groups but offer greater conformational flexibility .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide?
- Methodology : The synthesis typically involves coupling a substituted 1,3,4-oxadiazole thiol with a chloroacetamide derivative. For example, the oxadiazole core can be synthesized via cyclization of a hydrazide intermediate with a fluorophenyl substituent. The thioether linkage is formed by reacting the oxadiazole thiol with 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide in the presence of a base like potassium carbonate in DMF, monitored by TLC for completion .
- Key Steps :
- Cyclization of hydrazides to form the oxadiazole ring.
- Thiol-alkylation under basic conditions to form the thioether bond.
- Purification via column chromatography using solvents like ethyl acetate/hexane .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks for the trifluoromethoxy group (δ ~7.2-7.5 ppm for aromatic protons), the oxadiazole-linked fluorophenyl group (δ ~7.3-8.0 ppm), and the acetamide methylene (δ ~4.0-4.5 ppm) .
- ¹³C NMR : Characteristic signals for the oxadiazole carbons (~160-165 ppm) and the trifluoromethoxy group (~120-125 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (amide, ~1650 cm⁻¹) and C-F bonds (~1100-1250 cm⁻¹) .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
- Chromatography : Silica gel column chromatography with gradient elution (e.g., 20–40% ethyl acetate in hexane) is standard. Recrystallization from ethanol or methanol may further enhance purity .
- Yield Optimization : Adjusting reaction stoichiometry (e.g., 1.5:1 molar ratio of thiol to chloroacetamide) and reaction time (6–12 hours) improves yield .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?
- Methods : Density Functional Theory (DFT) calculations can model transition states for cyclization and thioether formation. Software like Gaussian or ORCA evaluates energy barriers, guiding solvent selection (e.g., DMF vs. acetonitrile) and catalyst optimization .
- Case Study : Reaction path searches using quantum chemical calculations (e.g., B3LYP/6-31G*) identified steric hindrance in fluorophenyl substitution as a rate-limiting step, prompting the use of microwave-assisted synthesis to reduce reaction time .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Data Harmonization : Cross-validate assays (e.g., antimicrobial activity via MIC vs. time-kill assays). For example, conflicting reports on thiazole derivatives’ antifungal activity were resolved by standardizing fungal strains and culture conditions .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in analogs with improved COX-2 inhibition .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., over-alkylation) by precise control of residence time and temperature. For instance, a microreactor setup at 60°C achieved 85% yield in thioether formation vs. 65% in batch .
- Catalyst Screening : Immobilized bases (e.g., polymer-supported K₂CO₃) reduce purification steps and enhance recyclability .
Q. What advanced analytical techniques are critical for detecting trace impurities in this compound?
- HPLC-MS : Hyphenated mass spectrometry identifies byproducts like unreacted chloroacetamide (retention time ~8.2 min) and hydrolyzed intermediates .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the oxadiazole ring conformation .
Methodological Notes
- Contradictions in Synthesis : and report differing yields (70–85%) for similar steps, likely due to solvent polarity effects. Ethanol recrystallization () may recover more product than pet-ether ().
- Biological Activity Gaps : While and suggest antimicrobial potential, no direct data exists for this compound. Researchers should prioritize in vitro assays (e.g., against S. aureus and C. albicans) with positive controls like fluconazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
